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Abstract

PQRS530 is a potent, orally bioavailable, and brain-penetrant dual inhibitor of class |
phosphoinositide 3-kinases (PI13K) and the mechanistic target of rapamycin (nTOR).
Developed as a follow-up compound to the pan-PI3K inhibitor PQR309 (bimiralisib), PQR530
exhibits enhanced mTOR kinase inhibition, positioning it as a promising candidate for
therapeutic intervention in oncology and potentially other indications such as neurological
disorders. This document provides a comprehensive overview of the discovery, mechanism of
action, and preclinical development of PQR530, including available quantitative data and
detailed experimental methodologies.

Introduction

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes,
including cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway
is a frequent event in human cancers, making it a key target for drug development. PQR530
was identified through a dedicated structure-activity relationship (SAR) study aimed at
optimizing the potency and pharmacokinetic properties of a new generation of PI3K/mTOR
inhibitors.[1] This technical guide details the scientific journey of PQR530 from its chemical
synthesis to its preclinical validation.
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Discovery and Development

PQR530, chemically known as (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-
1,3,5-triazin-2-yl)pyridin-2-amine, emerged from a lead optimization program building upon the
clinical candidate PQR309.[1] The development focused on enhancing mTOR kinase inhibition
while maintaining potent pan-PI3K activity and favorable drug-like properties, including oral
bioavailability and the ability to cross the blood-brain barrier.[2] Preclinical development has
demonstrated its efficacy in various cancer models and its potential in treating neurological
conditions like Huntington's disease and epilepsy due to its brain-penetrant nature.[3][4]

Logical Development Workflow

The discovery and preclinical development of PQR530 followed a structured workflow,
beginning with the identification of a lead compound and progressing through chemical

optimization and comprehensive biological evaluation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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